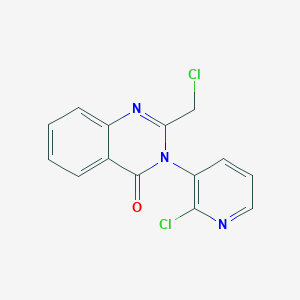

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

88369-53-3 |

|---|---|

Molecular Formula |

C14H9Cl2N3O |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

2-(chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4-one |

InChI |

InChI=1S/C14H9Cl2N3O/c15-8-12-18-10-5-2-1-4-9(10)14(20)19(12)11-6-3-7-17-13(11)16/h1-7H,8H2 |

InChI Key |

HTVHBRDMDNEWGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis from o-Aminobenzoic Acids

A highly efficient and improved one-step synthesis of 2-chloromethylquinazolin-4(3H)-ones uses o-aminobenzoic acids as starting materials, reacting with chloroacetonitrile in the presence of sodium in anhydrous methanol under nitrogen atmosphere. This method offers mild conditions, simple workup, and good yields, avoiding excessive reagent use or harsh conditions seen in other pathways.

| Reagent/Condition | Amount/Details |

|---|---|

| Sodium | 23 mg (1 mmol) |

| Anhydrous Methanol | 5 mL |

| Chloroacetonitrile | 0.95 mL (15 mmol) |

| o-Aminobenzoic acid | 5 mmol |

| Reaction time | 2 hours at ambient temperature |

| Atmosphere | Nitrogen |

The reaction proceeds by stirring sodium in methanol, adding chloroacetonitrile, then adding o-aminobenzoic acid solution, followed by stirring for 2 hours. The product precipitates and is isolated by filtration and washing with methanol and water, then dried under vacuum.

This method is scalable and has been demonstrated for various substituted o-aminobenzoic acids, producing a series of 2-chloromethylquinazolinones (3a-3m) with good purity and yield.

Alternative Synthetic Routes and Modifications

Cyclization and Functional Group Transformations

Other synthetic routes involve:

- Cyclization of anthranilic acid derivatives with appropriate chlorinated reagents.

- Chlorination of methylquinazolinones using phosphorus oxychloride or other chlorinating agents, sometimes enhanced by additives like triethylamine to improve yield and purity.

- One-pot procedures combining chloromethylation and subsequent functionalization steps to streamline synthesis.

Purification and Crystallization

Purification typically involves filtration, washing with methanol/water mixtures, and drying under vacuum. Crystallization from solvents such as dichloromethane/heptane or ethanol/water mixtures is used to obtain high-purity products.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The one-step synthesis from o-aminobenzoic acids is superior to older multi-step or harsh-condition methods, offering a practical route to 2-chloromethylquinazolinones, which are key intermediates for further functionalization.

- The presence of the chloromethyl group at position 2 is crucial for subsequent nucleophilic substitution reactions to introduce the 3-(2-chloropyridin-3-yl) substituent.

- Modifications at positions 2 and 3 of the quinazolinone ring significantly influence biological activity, making selective and efficient synthetic methods essential for medicinal chemistry applications.

- Use of additives like triethylamine during chlorination improves reaction rates and product purity, which is important for scale-up and industrial synthesis.

- Purification by crystallization and controlled cooling steps ensures removal of impurities and isolation of the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloromethyl and chloropyridinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one typically involves the chloromethylation of quinazolinones, a method that has been optimized for efficiency and yield. The compound's molecular formula is with a molecular weight of approximately 300.14 g/mol. The presence of chloromethyl and chloropyridine moieties contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, making them promising candidates for further development as anticancer agents. For instance, a study demonstrated that chloromethylated quinazolinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for further modifications that can enhance pharmacological properties or target specific biological pathways. The ability to easily modify the quinazolinone scaffold makes it a valuable building block in drug design, particularly for developing targeted therapies in oncology .

Material Science

Beyond medicinal applications, 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one has potential uses in material science, particularly in the development of polymers and coatings. Its reactive chloromethyl group can be utilized to create cross-linking agents or as a functional group in polymerization reactions, leading to materials with enhanced mechanical properties or specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity :

- The chloromethyl group at position 2 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) for further derivatization .

- Halogenated aryl groups (e.g., 2-chloropyridin-3-yl or 3-CF₃-phenyl) increase lipophilicity, improving membrane permeability in biological systems .

Biological Activity: Derivatives with pyridinyl or substituted phenoxy groups (e.g., z11 in ) show antibacterial and antifungal activity, likely due to interactions with microbial enzymes . Compounds with thioxo groups (e.g., 3-(3-pyridylmethyl)-2-thioxo-quinazolinone) exhibit antioxidant properties, as predicted by QSPR models for lubricant additives .

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. For example, 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one (mp 265–266°C) has higher thermal stability than non-aryl analogs due to π-π stacking interactions .

Biological Activity

2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique chemical structure featuring a quinazolinone core with chloromethyl and chloropyridinyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

| Property | Value |

|---|---|

| CAS Number | 88369-53-3 |

| Molecular Formula | C14H9Cl2N3O |

| Molecular Weight | 306.1 g/mol |

| IUPAC Name | 2-(chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4-one |

| InChI Key | HTVHBRDMDNEWGK-UHFFFAOYSA-N |

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one has been evaluated in various studies. It has shown promising cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) cells. The mechanism of action involves the inhibition of specific tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies have demonstrated that this compound exhibits significant binding affinity to EGFR, leading to reduced cell viability in vitro .

Antibacterial Activity

In addition to its anticancer properties, this quinazolinone derivative exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth. The structure-activity relationship indicates that modifications in the substituent groups can enhance its antibacterial potency .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In experimental models, it has been shown to reduce inflammation and pain significantly, suggesting its potential as an alternative therapeutic agent for inflammatory conditions .

Antioxidant Activity

Preliminary studies indicate that 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one possesses antioxidant properties. It has been evaluated using various assays, including ABTS and CUPRAC, which revealed its ability to scavenge free radicals effectively. This activity is attributed to the presence of hydroxyl groups in the molecular structure that enhance its electron-donating capacity .

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on a series of quinazolinone derivatives demonstrated that compounds with chloromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The study utilized the MTT assay for quantifying cell viability and confirmed that the introduction of the chloromethyl group significantly increased anticancer activity .

- Antibacterial Screening : In a comprehensive evaluation of quinazoline derivatives, 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one was identified as one of the most potent antibacterial agents against both Gram-positive and Gram-negative bacteria. The results indicated a clear correlation between structural modifications and biological activity, emphasizing the importance of substituent positioning on the quinazoline ring .

- Anti-inflammatory Studies : Experimental models involving induced inflammation showed that this compound effectively reduced edema and inflammatory markers. Comparative studies with indomethacin highlighted its potential as a viable alternative for treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one?

Answer:

The compound can be synthesized via solvent-free condensation reactions. For example, heating 2-(chloromethyl)-3-arylquinazolin-4(3H)-one derivatives with nucleophiles like piperidine-4-one under inert conditions achieves yields up to 55% . Alternative routes involve refluxing intermediates (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) with amines in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone) using catalysts like triethylamine to facilitate nucleophilic substitution . Purification is typically performed via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane gradients).

Advanced: How can reaction kinetics be analyzed for nucleophilic substitutions at the chloromethyl group?

Answer:

Pseudo-first-order kinetics can be studied by reacting the chloromethyl derivative with excess nucleophile (e.g., piperidine) in DMF at 80°C. Monitor progress via TLC or HPLC at 15-minute intervals. Calculate rate constants () using the integrated rate law:

Variations in with temperature or solvent polarity (e.g., switching from DMF to THF) reveal activation parameters and mechanistic insights (e.g., SN1 vs. SN2 pathways) .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Answer:

- NMR Spectroscopy (1H/13C): Assign peaks to the chloromethyl group ( ppm for CH2Cl) and pyridinyl protons ( ppm) .

- Mass Spectrometry: Confirm the molecular ion peak (e.g., for C15H9Cl2N3O) and fragmentation patterns .

- HPLC: Validate purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced: How to resolve discrepancies in reported biological activity data (e.g., anti-inflammatory vs. weak antifungal effects)?

Answer:

- Standardize Assays: Compare results using consistent models (e.g., carrageenan-induced edema for anti-inflammatory activity at 50 mg/kg p.o. vs. fungal growth inhibition assays ).

- Control Variables: Account for substituent effects; for instance, pyridazinylthio derivatives show 36.3% anti-inflammatory activity, while unmodified analogs may lack potency .

- Validate Mechanisms: Use receptor-binding studies (e.g., CXCR3 antagonism ) to confirm target engagement across studies.

Basic: What solvent systems optimize post-synthetic purification?

Answer:

- Recrystallization: Ethanol/water (3:1 v/v) achieves high-purity crystals.

- Column Chromatography: Use silica gel 60 with ethyl acetate/hexane gradients (10–40% ethyl acetate). For polar derivatives, switch to dichloromethane/methanol (95:5) .

Advanced: How to design analogs to enhance antitumor activity?

Answer:

Modify the quinazolinone scaffold via:

- Electron-Withdrawing Substituents: Introduce iodo or nitro groups at position 6 to improve DNA intercalation (e.g., 6-iodo derivatives in Scheme 70 ).

- Heterocyclic Additions: Attach pyridazinylthio or oxadiazole moieties to enhance cellular uptake (see Scheme 73 for 16.3–36.3% activity range ).

Evaluate analogs using in vitro cytotoxicity assays (e.g., MTT against HeLa cells) and compare IC50 values to parent compounds.

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319 ).

- Avoid inhalation (H335) by working in a fume hood.

- Store at –20°C in airtight containers to prevent degradation .

Advanced: How to investigate structure-activity relationships (SAR) for modified derivatives?

Answer:

- Systematic Substituent Variation: Synthesize analogs with halogens (Cl, F), alkyl chains, or heterocycles (e.g., pyridinylmethylaminoethyl groups ).

- Pharmacophore Mapping: Use molecular docking (e.g., MOE software ) to identify critical interactions (e.g., hydrogen bonding with CXCR3 receptors ).

- Data Correlation: Tabulate substituent effects (example below):

| Position | Substituent | Activity (e.g., % Inhibition) | Reference |

|---|---|---|---|

| 2 | Chloromethyl | Baseline (16.3%) | |

| 6 | Iodo | Enhanced (36.3%) | |

| 3 | Pyridinylmethyl | CXCR3 antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.